(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine
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Overview
Description
(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine is a chemical compound with the molecular formula C16H17NO2 It is known for its unique structure, which includes a benzodioxole ring and a methylbenzylamine moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been reported to have anticancer activity .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been reported to affect various cancer cell lines .
Result of Action
Related compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 4-methylbenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- (1,3-Benzodioxol-5-ylmethyl)(4-methylthio)benzylamine
- (1,3-Benzodioxol-5-ylmethyl)(4-methoxybenzyl)amine
- (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine
Uniqueness
(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine is unique due to the presence of both the benzodioxole ring and the methylbenzylamine moiety. This combination imparts specific chemical and biological properties that may not be present in similar compounds. The structural features of this compound allow for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-2-4-13(5-3-12)9-17-10-14-6-7-15-16(8-14)19-11-18-15/h2-8,17H,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNDYCMEZPKSHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366051 |
Source
|
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49645078 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
346704-23-2 |
Source
|
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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